molecular formula C12H16ClNO B2919736 2-(5-Chloro-2-methoxyphenyl)piperidine CAS No. 526182-89-8

2-(5-Chloro-2-methoxyphenyl)piperidine

Cat. No.: B2919736
CAS No.: 526182-89-8
M. Wt: 225.72
InChI Key: NLOGRNGKMMVGMQ-UHFFFAOYSA-N
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Description

2-(5-Chloro-2-methoxyphenyl)piperidine is a useful research compound. Its molecular formula is C12H16ClNO and its molecular weight is 225.72. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(5-chloro-2-methoxyphenyl)piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO/c1-15-12-6-5-9(13)8-10(12)11-4-2-3-7-14-11/h5-6,8,11,14H,2-4,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLOGRNGKMMVGMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C2CCCCN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

The Piperidine Scaffold: a Cornerstone in Medicinal Chemistry

The piperidine (B6355638) ring, a six-membered heterocycle containing one nitrogen atom, is a ubiquitous and vital structural motif in the field of medicinal chemistry. Its prevalence is underscored by its presence in a vast number of natural alkaloids and synthetic pharmaceuticals, making it a cornerstone of modern drug discovery. researchgate.netresearchgate.netmdpi.comnih.gov The significance of the piperidine scaffold can be attributed to several key factors:

Structural Versatility: The piperidine ring exists in a stable chair conformation, which allows for precise three-dimensional arrangements of substituents. This stereochemical control is crucial for optimizing interactions with biological targets such as enzymes and receptors. thieme-connect.comthieme-connect.comdoaj.org

Broad Biological Activity: Piperidine derivatives have demonstrated a wide spectrum of pharmacological activities. They are integral components of drugs targeting the central nervous system (CNS), as well as those with anticancer, antiviral, antimicrobial, and anti-inflammatory properties. researchgate.netresearchgate.net

The ability to introduce chirality and functional diversity onto the piperidine scaffold allows medicinal chemists to systematically explore structure-activity relationships (SAR), leading to the development of more potent and selective therapeutic agents. thieme-connect.comthieme-connect.com

Exploring Biological Pathways with Aryl Substituted Piperidines

Aryl-substituted piperidines, a subclass of piperidine (B6355638) derivatives, are characterized by the direct attachment of an aromatic ring to the piperidine core. These compounds have proven to be invaluable as research probes for elucidating complex biological pathways, particularly within the central nervous system. The presence of the aryl group provides a key interaction point for binding to a variety of biological targets.

Research has shown that aryl-substituted piperidines can act as potent and selective ligands for a range of receptors and transporters. For example, various derivatives have been synthesized and evaluated for their ability to inhibit the human dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine transporter (NET). nih.gov The affinity and selectivity for these transporters are heavily influenced by the nature and position of substituents on the aryl ring. For instance, a study on a series of 3-carbomethoxy-4-(aryl-substituted)piperidines found that a 4'-chlorophenyl substitution resulted in a potent inhibitor of the human dopamine transporter. nih.gov

Furthermore, 2-arylpiperidines have been investigated as ligands for sigma receptors (σ1R and σ2R/TMEM97), which are implicated in a variety of neurological disorders. nih.gov The modular nature of these compounds allows for systematic modifications to both the aryl group and the piperidine nitrogen, enabling researchers to probe the binding pockets of these receptors and develop selective modulators. nih.gov The insights gained from using these molecules as research tools are critical for understanding disease mechanisms and for the rational design of novel therapeutics.

The Chemical Identity of 2 5 Chloro 2 Methoxyphenyl Piperidine

Strategies for Piperidine Ring Construction

The piperidine scaffold is a ubiquitous feature in pharmaceuticals and natural products, leading to the development of numerous methods for its construction. researchgate.net

Intramolecular cyclization involves the formation of the piperidine ring from a single linear precursor that already contains the requisite nitrogen atom and carbon chain. nih.gov This strategy is powerful for controlling stereochemistry. In this method, a new carbon-nitrogen or carbon-carbon bond is formed to close the ring. nih.gov

Common intramolecular approaches applicable to the synthesis of 2-substituted piperidines include:

Aza-Michael Reactions: This involves the intramolecular addition of an amine to an α,β-unsaturated carbonyl or nitro group within the same molecule. nih.govrsc.org Desymmetrizing aza-Michael reactions have been developed to produce enantiomerically enriched 2,5- and 2,6-disubstituted piperidines. rsc.org

Radical Cyclization: Radical-mediated amine cyclization can be used to form piperidines from linear amino-aldehydes, often employing a catalyst such as a cobalt(II) complex. nih.gov

Reductive Hydroamination/Cyclization: An intramolecular cascade of alkynes, mediated by an acid, can generate an iminium ion which is subsequently reduced to form the piperidine ring. nih.gov

Amide Cyclization/Reduction: A one-pot cyclization/reduction of halogenated amides can be initiated using an activating agent like trifluoromethanesulfonic anhydride, followed by reduction with sodium borohydride (B1222165) to yield the piperidine structure. nih.gov

Table 1: Examples of Intramolecular Cyclization Strategies for Piperidine Synthesis

StrategyPrecursor TypeKey TransformationReference
Asymmetric aza-Michael ReactionProchiral amino-enoneOrganocatalyzed amine addition to an activated double bond rsc.org
Radical CyclizationLinear amino-aldehydeCobalt(II)-catalyzed radical-mediated ring closure nih.gov
Intramolecular AminationMethoxyamine-containing boronic esters1,2-metalate shift within a boron-intermediate nih.gov
Cyclization/Reduction CascadeHalogenated amidesAmide activation followed by reduction and nucleophilic substitution nih.gov

Intermolecular annulation forms the piperidine ring by combining two or more separate components. nih.gov These reactions, particularly those involving cycloadditions, are efficient for building molecular complexity. Tunable [4+2] annulation protocols have been developed to selectively synthesize piperidines from simple bifunctional reagents and olefins like styrene (B11656). nih.govrsc.org The process can be directed through either radical or polar cyclization pathways by controlling reagents and reaction conditions. nih.gov For instance, the reaction of an allylsulfonamide with styrene in the presence of N-bromosuccinimide (NBS) can lead to a key intermediate that cyclizes to form a 2,4-disubstituted piperidine. nih.gov

Reductive amination is a versatile and widely used method for forming C-N bonds and can be applied to the synthesis of piperidines. nih.govbeilstein-journals.org This pathway typically involves the reaction of an amine with a carbonyl compound to form an imine or enamine, which is then reduced in situ.

For piperidine synthesis, this can be an intramolecular process, such as the iron-catalyzed reductive amination of ω-amino fatty acids, where phenylsilane (B129415) serves as a key reductant. nih.gov Another approach is the double reductive amination of a 1,5-dicarbonyl compound with a primary amine. This reaction is a key step in the synthesis of polyhydroxypiperidine iminosugars. consensus.app Borane-pyridine complex has been shown to be an effective and less toxic alternative to sodium cyanoborohydride for the reductive amination of secondary amines, including piperidines, with various aldehydes. tandfonline.com

A more advanced strategy involves the rhodium-catalyzed reductive transamination of pyridinium (B92312) salts. nih.govacs.org In this method, a substituted pyridine (B92270) is activated by N-alkylation or N-arylation, followed by transfer hydrogenation. The resulting dihydropyridine (B1217469) intermediate is hydrolyzed to a dicarbonyl compound, which then undergoes reductive amination with an external amine to form the N-aryl piperidine product. nih.gov

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single pot to form a product that contains portions of all the starting materials. taylorfrancis.com This strategy is valued for its atom economy, energy efficiency, and ability to rapidly generate libraries of complex molecules. bas.bg The synthesis of functionalized piperidines via MCRs has been achieved using a wide array of catalysts. bas.bg

A common MCR for piperidine synthesis involves the condensation of an aromatic aldehyde, an amine, and a 1,3-dicarbonyl compound (like an acetoacetic ester). bas.bgrsc.org To synthesize a derivative of this compound, 5-chloro-2-methoxybenzaldehyde (B1307231) could be used as the aldehyde component. Various catalysts have been employed to promote this transformation, including nano-crystalline solid acids, molecular iodine, L-proline, and various metal salts like ZrOCl₂·8H₂O and Yb(OTf)₃. taylorfrancis.combas.bgtandfonline.com Recently, a biocatalytic MCR using an immobilized lipase (B570770) (Candida antarctica lipase B) has been developed for the synthesis of piperidine derivatives. rsc.org

Table 2: Catalysts Used in Multi-Component Reactions for Piperidine Synthesis

CatalystReactant TypesKey FeaturesReference(s)
Nano-sulfated zirconiaAromatic aldehyde, amine, 1,3-dicarbonylHeterogeneous, reusable, mild conditions bas.bg
Tetrabutylammonium tribromide (TBATB)Aromatic aldehyde, amine, acetoacetic esterOne-pot synthesis of highly functionalized piperidines taylorfrancis.com
Zirconium oxychloride (ZrOCl₂·8H₂O)Aromatic aldehyde, amine, acetoacetic esterAqua-compatible catalyst taylorfrancis.com
Yb(OTf)₃ / AgOTfDimethyl malonate, formaldehyde (B43269) O-benzyl oximeCo-catalyzed reaction under mild conditions tandfonline.com
Immobilized Lipase (CALB)Benzaldehyde, aniline, acetoacetate (B1235776) esterBiocatalytic, reusable magnetic catalyst rsc.org

Installation of the 5-Chloro-2-methoxyphenyl Moiety

The introduction of the specific 5-Chloro-2-methoxyphenyl group can be achieved either by using a pre-functionalized starting material in a ring-forming reaction (as in MCRs) or by attaching the aryl group to a pre-formed piperidine ring.

Modern cross-coupling reactions provide powerful tools for the direct α-arylation of saturated heterocycles like piperidine. The Negishi cross-coupling reaction, in particular, has been successfully applied to the synthesis of α-aryl piperidines. nih.gov

The process typically involves the following steps:

Directed Deprotonation: An N-Boc protected piperidine is deprotonated at the C2 position using a strong base like s-butyllithium in the presence of a ligand such as sparteine. This creates a configurationally stable α-organolithium intermediate.

Transmetallation: The organolithium species is then treated with a zinc salt (e.g., ZnCl₂) to generate a more stable and reactive organozinc reagent.

Negishi Coupling: The organozinc intermediate is coupled with an aryl halide, such as 1-bromo-5-chloro-2-methoxybenzene, in the presence of a palladium catalyst (e.g., Pd(dba)₂ and a phosphine (B1218219) ligand like SPhos).

This one-pot sequence allows for the direct and diastereoselective installation of a wide range of aryl and heteroaryl groups, including those relevant to pharmaceutical chemistry, onto the piperidine core. nih.gov

Derivatization Strategies on the Piperidine Nitrogen and Ring System

The nitrogen atom of the piperidine ring is a common site for derivatization through N-alkylation and N-acylation reactions. These reactions introduce a wide variety of substituents, significantly altering the properties of the parent compound.

N-Alkylation can be achieved through various methods. A general strategy involves reacting the piperidine derivative with an alkyl halide (RBr) in the presence of a base such as diisopropylethylamine (DIPEA) in a solvent like dimethylformamide (DMF). researchgate.net Another approach is reductive amination, where the piperidine reacts with an alkyl, aryl, or heterocyclic aldehyde in the presence of a reducing agent like sodium triacetoxyborohydride. researchgate.net Iridium catalysts have also been employed for the N-alkylation of amines with alcohols via a hydrogen autotransfer process. nih.gov

N-Acylation typically involves the reaction of the piperidine with an acylating agent such as an acid chloride (e.g., chloroacetyl chloride) in the presence of a base like pyridine. researchgate.net This reaction introduces an acyl group onto the piperidine nitrogen, forming an amide linkage.

Table 1: Examples of N-Alkylation and N-Acylation Reactions for Piperidine Derivatives

Reaction TypeReagents and ConditionsProduct Type
N-AlkylationRBr, DIPEA, DMF, 85 °C, 3 hN-Alkyl piperidine
N-AlkylationAlkyl/aryl/heterocyclic aldehyde, sodium triacetoxyborohydride, MeCN, RT, 8 hN-Alkyl piperidine
N-AcylationChloroacetyl chloride, pyridine, 0 °C, 30 minN-Acyl piperidine

A diverse range of heterocyclic substituents can be introduced onto the this compound scaffold, often through modification of the piperidine nitrogen. The fully reduced piperidine ring is a frequently encountered heterocycle in pharmaceutical agents. beilstein-journals.org

One common method is to link a heterocyclic moiety to the piperidine nitrogen via an alkyl chain. For instance, new (2-methoxyphenyl)piperazine derivatives containing a terminal heteroaryl amide fragment have been synthesized. nih.gov The synthesis of various heterocyclic compounds, such as those containing imidazo[2,1-b]1,3,4-thiadiazole, oxadiazole, and benzothiazole (B30560) rings, highlights the broad scope of heterocycles that can be incorporated into molecular structures. mdpi.com

The introduction of these substituents can be achieved through multi-step synthetic sequences. For example, a piperidine derivative can be N-alkylated with a reactant containing the desired heterocyclic ring.

Modifications at the carbon atoms of the piperidine ring allow for the introduction of substituents that can influence the stereochemistry and biological activity of the molecule.

One approach to achieving substitution at the piperidine ring carbons is through cyclization reactions that form the piperidine ring itself. For example, an aza-Prins type cyclization of epoxides and homoallylic amines, mediated by NbCl5, can be used to synthesize 4-chloro-piperidine derivatives. rasayanjournal.co.in In this reaction, the position of the substituent on the resulting piperidine ring is determined by the availability of nucleophiles to the cyclic carbocation intermediate. rasayanjournal.co.in

Another strategy involves intramolecular aza-Michael reactions of N-tethered alkenes, which can lead to the formation of 2,5- and 2,6-disubstituted piperidines. nih.gov The stereoselectivity of these reactions can often be controlled by the choice of catalyst. nih.gov

Stereoselective Synthesis Approaches

The stereoselective synthesis of this compound is crucial as different enantiomers and diastereomers can exhibit distinct biological activities. Several strategies have been developed for the stereoselective synthesis of substituted piperidines.

Organocatalysis is a powerful tool for achieving enantioselective synthesis. For instance, the combination of a quinoline (B57606) organocatalyst and trifluoroacetic acid as a co-catalyst can afford enantiomerically enriched 2,5- and 2,6-disubstituted piperidines. nih.gov

Another approach involves the use of chiral auxiliaries or catalysts in cyclization reactions. The stereoselective synthesis of 2,5-disubstituted piperidine alkaloids has been achieved through a general approach based on the stereo- and regioselective functionalization of a piperidine precursor. researchgate.net A hydrogen borrowing [5 + 1] annulation method using an iridium(III) catalyst enables the stereoselective synthesis of substituted piperidines through a sequence of oxidation, amination, and reduction steps. nih.gov

Analytical Characterization of Synthesized Compounds

The synthesized compounds are characterized using a variety of analytical techniques to confirm their structure, purity, and stereochemistry. These techniques include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to determine the chemical structure and connectivity of atoms. researchgate.netrasayanjournal.co.in

Mass Spectrometry (MS): This technique is used to determine the molecular weight and fragmentation pattern of the compounds. researchgate.netdrugsandalcohol.ie High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements. rasayanjournal.co.in

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. researchgate.netdrugsandalcohol.ie

Chromatography: Techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), and High-Performance Liquid Chromatography (HPLC) are used to assess the purity of the synthesized compounds and to separate isomers. researchgate.netrasayanjournal.co.indrugsandalcohol.ie

Elemental Analysis: This technique determines the elemental composition of the compound. researchgate.netrasayanjournal.co.in

Impact of Substitutions on the 5-Chloro-2-methoxyphenyl Ring

The 5-chloro-2-methoxyphenyl ring is a critical component of the pharmacophore of this class of compounds. Alterations to the substitution pattern on this aromatic ring can significantly influence biological activity. While specific SAR data for direct modifications of the 5-chloro and 2-methoxy groups on the this compound scaffold is limited in the public domain, general principles from related 2-arylpiperidine and analogous structures provide valuable insights.

For instance, in studies of structurally related ketamine esters, which also feature a substituted phenyl ring attached to a nitrogen-containing heterocycle, it has been observed that substitutions at the 2- and 3-positions of the phenyl ring generally lead to higher activity compared to substitutions at the 4-position. The chloro substituent, as seen in the parent compound, is often well-tolerated and can contribute favorably to activity.

Furthermore, research on meperidine analogues, another class of phenylpiperidine-based compounds, has shown that while replacement of the entire 4-phenyl group with other functionalities tends to diminish analgesic activity, the introduction of a hydroxyl group at the meta-position (equivalent to the 3-position) of the phenyl ring can enhance it. This suggests that both the electronic nature and the position of substituents on the aromatic ring play a crucial role in receptor interaction.

The existing 5-chloro and 2-methoxy substituents on the parent compound likely contribute to a specific electronic and steric profile that is optimal for its primary biological target. The electron-withdrawing nature of the chlorine atom at the 5-position and the electron-donating and steric bulk of the methoxy group at the 2-position are key determinants of the molecule's conformation and its ability to engage in specific binding interactions, such as hydrogen bonding or hydrophobic interactions, with the target protein. Any modifications, such as shifting the position of these groups, replacing them with other halogens or alkoxy groups of varying sizes, or introducing additional substituents, would be expected to modulate the compound's activity, selectivity, and pharmacokinetic properties.

Influence of Piperidine Ring Substituents

Modifications to the piperidine ring, a central feature of the this compound scaffold, have profound effects on the pharmacological properties of its analogues. These modifications can be broadly categorized into substitutions on the nitrogen atom (N-substituents) and substitutions at other positions on the carbon framework of the ring, including their stereochemical implications.

N-Substituent Effects

The nitrogen atom of the piperidine ring is a key site for modification, and the nature of the substituent at this position can dramatically alter biological activity and selectivity. For a series of (S)-phenylpiperidines, it was discovered that N-substitution with a propyl group resulted in compounds with high activity. This highlights the importance of the size, shape, and lipophilicity of the N-substituent in optimizing interactions with the biological target.

The introduction of different N-alkyl or N-aralkyl groups can influence a compound's affinity and efficacy by probing different regions of the binding pocket. For example, a larger, more hydrophobic substituent may engage with a hydrophobic sub-pocket, leading to enhanced potency. Conversely, a smaller, more polar substituent might be favored if the binding site is more constrained or has polar features.

The basicity of the piperidine nitrogen is also a critical factor, as it is often involved in a key salt bridge interaction with an acidic residue in the binding site of many G-protein coupled receptors (GPCRs). N-substituents can modulate this basicity through inductive or steric effects, thereby influencing the strength of this crucial interaction.

Positional and Stereochemical Effects of Substituents

Substitutions at the carbon atoms of the piperidine ring, as well as the stereochemistry of these substituents, are critical determinants of a compound's biological activity. The spatial arrangement of atoms is paramount for a precise fit into a chiral binding site on a biological target.

The importance of stereochemistry is starkly illustrated by the approximately 50-fold difference in activity observed between the (R,R) and (R,S) diastereomers of an N-Boc-2-arylpiperidine derivative. This demonstrates that even subtle changes in the three-dimensional orientation of a substituent can have a dramatic impact on binding affinity and subsequent biological response.

Studies on fluorinated N-alkyl-substituted piperidine-2-carboxamides have shown that the position of substituents can affect fundamental physicochemical properties like basicity and lipophilicity, which are crucial for a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Linker Region Modifications and their SAR Implications

General principles from drug design indicate that the linker region is not merely a passive spacer but plays an active role in orienting the key binding moieties for optimal interaction with the target. Studies on bisbenzimidazole derivatives, for example, have demonstrated that both the length and the composition of a linker can dramatically affect target binding affinity and cellular uptake. This is because the linker can influence the conformational freedom of the molecule, allowing it to adopt the most favorable geometry for binding.

In a series of piperidine-based cocaine analogues, the simple insertion of a single methylene (B1212753) group between the piperidine ring and a polar functional group was found to significantly improve biological activity. This suggests that even subtle changes in linker length can be critical for achieving the correct spatial relationship between different parts of the molecule and their corresponding interaction points on the biological target.

Furthermore, the chemical nature of the linker can influence physicochemical properties. For instance, the incorporation of a piperazine (B1678402) moiety within a linker, as seen in the design of proteolysis-targeting chimeras (PROTACs), can affect the molecule's protonation state at physiological pH. This, in turn, can impact solubility, cell permeability, and the potential for ionic interactions with the target.

Therefore, when designing analogues of this compound that incorporate a linker region, it is crucial to systematically explore variations in length, rigidity (e.g., using saturated vs. unsaturated chains, or incorporating cyclic structures), and the presence of heteroatoms to fine-tune the compound's pharmacological profile.

Comparative SAR Across Different Biological Targets

The 2-arylpiperidine scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of biological targets, including G-protein coupled receptors (GPCRs) and ion channels. Consequently, analogues of this compound may exhibit activity at multiple targets, and understanding the comparative structure-activity relationships (SAR) across these targets is crucial for developing compounds with improved selectivity and a desirable therapeutic profile.

Arylpiperazine derivatives, which are structurally related to 2-arylpiperidines, have been extensively studied for their interactions with a range of aminergic GPCRs. For example, specific substitution patterns on the aryl ring and the nature of the substituent on the piperazine nitrogen have been shown to modulate the affinity and selectivity for serotonin (B10506) receptors (e.g., 5-HT1A, 5-HT2A, 5-HT7) and dopamine (B1211576) receptors (e.g., D2). A particular substitution might enhance affinity for one receptor subtype while diminishing it for another, highlighting the subtle differences in the topographies of their binding pockets.

The 4-(m-hydroxyphenyl)piperidine substructure, which shares features with the core of this compound, has been identified as a key pharmacophore for opioid receptor activity. SAR studies on this class of compounds have revealed that they are generally selective for the µ-opioid receptor. The nature of the N-substituent is a critical determinant of efficacy, with different substituents leading to agonist, partial agonist, or antagonist activity.

The ability of a single chemical scaffold to interact with multiple, distinct biological targets underscores the importance of comprehensive pharmacological profiling. A structural modification that enhances activity at a desired target might also inadvertently increase activity at an off-target, leading to unwanted side effects. Therefore, a key aspect of the SAR studies for this compound analogues is to not only optimize on-target potency but also to understand and minimize interactions with other proteins. This comparative SAR approach is essential for guiding the design of compounds with a clean and selective mechanism of action.

Computational and in Silico Analyses of 2 5 Chloro 2 Methoxyphenyl Piperidine

Molecular Docking Investigations

Molecular docking is a computational method used to predict the binding mode and affinity of a small molecule ligand to the active site of a macromolecular target, typically a protein. This technique is crucial for rationalizing structure-activity relationships and understanding the molecular basis of a compound's biological function. For phenylpiperidine derivatives, common targets include dopaminergic and serotoninergic G-protein-coupled receptors (GPCRs), which are implicated in a wide range of neurological processes. nih.govnih.govwikipedia.org

Docking simulations for 2-(5-Chloro-2-methoxyphenyl)piperidine would aim to identify its preferred orientation within a receptor's binding pocket. Arylpiperazine and phenylpiperidine scaffolds are known to interact with key residues in serotonin (B10506) (5-HT) and dopamine (B1211576) (D2) receptors. nih.govmdpi.com For instance, studies on similar ligands predict that the protonated nitrogen atom of the piperidine (B6355638) ring forms a crucial salt bridge with a conserved aspartate residue (e.g., Asp114 in the D2 receptor) in the binding site. nih.gov

Other significant interactions predicted by docking studies for this class of compounds include:

Hydrogen Bonds: Interactions between the ligand's functional groups and polar amino acid residues.

Hydrophobic Interactions: Engagement of the phenyl ring and piperidine's aliphatic parts with nonpolar residues in the binding cavity.

Pi-Pi Stacking: Favorable stacking interactions between the compound's aromatic ring and aromatic residues like phenylalanine, tyrosine, or tryptophan within the receptor. semanticscholar.org

A primary output of molecular docking is the calculation of a binding score or estimated binding free energy, which quantifies the affinity between the ligand and the receptor. A lower, more negative binding energy value suggests a more stable and favorable ligand-receptor complex. These scores are calculated by algorithms that account for the various intermolecular forces, such as electrostatic and van der Waals interactions, as well as desolvation penalties. researchgate.net

While specific binding energy data for this compound is not available in the reviewed literature, a typical output from a docking study would resemble the hypothetical data presented below, comparing the compound against known reference ligands for a potential target like the 5-HT2A receptor.

Table 1: Illustrative Binding Energy Calculations for a Hypothetical 5-HT2A Receptor Docking Study
CompoundDocking Score (kcal/mol)Predicted Ki (nM)
This compound-9.885
Risperidone (Reference)-11.25.2
Ketanserin (Reference)-10.520.1

Note: The data in this table is hypothetical and for illustrative purposes only.

Analysis of the docked pose of this compound would allow for the identification of specific amino acid residues that form key interactions. For ligands targeting aminergic GPCRs, interactions with residues in the transmembrane helices (TMs) 3, 5, 6, and 7 are often critical for binding and activity. semanticscholar.orgmdpi.com For example, the methoxy (B1213986) group on the phenyl ring might form a hydrogen bond with a serine residue in TM5, while the chloro-substituted phenyl ring could fit into a hydrophobic pocket defined by residues from TM3 and TM6. Visualizing these interactions helps to explain the compound's affinity and selectivity for a particular receptor.

Quantum Chemical Calculations (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties of a molecule from first principles. substack.com These calculations provide a detailed understanding of a molecule's geometry, charge distribution, and orbital energies, which are fundamental to its reactivity and intermolecular interactions. dergipark.org.tr DFT methods like B3LYP with a suitable basis set (e.g., 6-31G(d,p)) are commonly used to optimize the molecular structure and compute various electronic descriptors. researchgate.netresearchgate.netresearchgate.net

DFT calculations can determine the energies of the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO energy relates to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more polarizable and reactive. researchgate.net These properties are essential for understanding how the molecule will behave in a biological environment.

Table 2: Representative Electronic Properties from DFT Calculations for Phenylpiperidine-like Structures
ParameterTypical Calculated Value (eV)Significance
HOMO Energy-6.5 to -5.5Electron-donating capacity
LUMO Energy-1.0 to 0.0Electron-accepting capacity
HOMO-LUMO Gap (ΔE)5.0 to 6.0Chemical reactivity and stability
Dipole Moment2.0 to 4.0 DebyeMolecular polarity

Note: The data in this table is representative of values for similar structures and serves for illustrative purposes.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other molecules, particularly in identifying regions susceptible to electrophilic and nucleophilic attack. dergipark.org.tr The MEP map is color-coded:

Red regions indicate negative electrostatic potential, corresponding to areas rich in electrons (e.g., lone pairs on oxygen or nitrogen atoms). These are sites for electrophilic attack.

Blue regions indicate positive electrostatic potential, corresponding to electron-deficient areas (e.g., hydrogen atoms attached to heteroatoms). These are sites for nucleophilic attack.

Green regions represent neutral or weakly polarized areas.

For this compound, the MEP map would likely show a region of high negative potential (red) around the oxygen atom of the methoxy group and the electronegative chlorine atom. A region of positive potential (blue) would be expected around the hydrogen atom on the piperidine nitrogen, particularly if protonated, highlighting its role as a hydrogen bond donor. researchgate.net This analysis helps to rationalize the non-covalent interactions observed in molecular docking studies.

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Predictions

Metabolic Stability Predictions

Metabolic stability is a critical parameter that influences the in vivo half-life and oral bioavailability of a drug candidate. It is often assessed through in vitro methods using liver microsomes or hepatocytes, and the data can be used to build predictive in silico models. Despite the importance of this parameter, specific computational predictions regarding the metabolic stability of this compound have not been reported in the available scientific literature. Research on related compounds suggests that the piperidine ring and substituted phenyl group could be susceptible to various metabolic transformations, but specific predictions for this compound are not documented.

Bioavailability Assessment

Oral bioavailability is a key factor for orally administered drugs, representing the fraction of the dose that reaches systemic circulation. In silico models can predict bioavailability based on physicochemical properties such as solubility, permeability, and metabolic stability. For this compound, a specific computational assessment of its bioavailability is not available in the reviewed literature. General characteristics of the molecule, such as its moderate lipophilicity, suggest it may have reasonable absorption, but without specific studies, this remains speculative.

Physiochemical Property Correlations with Activity

The physicochemical properties of a molecule, such as its lipophilicity (logP), electronic distribution, and size, are known to correlate with its biological activity. Quantitative Structure-Activity Relationship (QSAR) studies are often employed to establish these correlations. While the general principle that the chloro and methoxy substitutions on the phenyl ring, combined with the piperidine structure, will dictate its interaction with biological targets is understood, specific studies detailing the correlation of these physiochemical properties with the activity of this compound are not documented in the available research.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movement of atoms and molecules over time. In drug discovery, MD simulations can provide insights into the binding of a ligand to its receptor, the conformational changes that occur upon binding, and the stability of the ligand-receptor complex. A search of the scientific literature did not yield any studies that have performed molecular dynamics simulations specifically on this compound to investigate its interactions with potential biological targets. Such studies would be valuable in elucidating its mechanism of action at an atomic level.

Preclinical Metabolic Disposition of 2 5 Chloro 2 Methoxyphenyl Piperidine Analogues

In Vitro Microsomal Stability Studies (Human and Animal Liver Microsomes)

In vitro microsomal stability assays are a cornerstone of early drug discovery, providing an initial assessment of a compound's susceptibility to metabolism by cytochrome P450 (CYP) enzymes, which are highly concentrated in liver microsomes. These studies involve incubating the compound with liver microsomes from humans and various preclinical species (e.g., rat, mouse, dog, monkey) in the presence of necessary cofactors like NADPH. The rate of disappearance of the parent compound over time is monitored, typically by LC-MS/MS.

From these experiments, key parameters such as the half-life (t½) and intrinsic clearance (CLint) are determined. This data is crucial for predicting the hepatic clearance of a drug in vivo and helps in the selection of appropriate animal species for further preclinical development by identifying species with metabolic profiles most similar to humans.

Representative Data Table for Microsomal Stability Studies (Hypothetical)

SpeciesHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
HumanData not availableData not available
RatData not availableData not available
MouseData not availableData not available
DogData not availableData not available
MonkeyData not availableData not available

Identification of Major Metabolic Pathways

Once it is established that a compound is metabolized, the next step is to identify the chemical structures of its metabolites. This is achieved by incubating the parent drug with liver microsomes or hepatocytes and analyzing the resulting mixture using high-resolution mass spectrometry. By comparing the mass spectra of the parent compound and its metabolites, the sites and types of metabolic transformations can be elucidated.

For a molecule like 2-(5-chloro-2-methoxyphenyl)piperidine, potential metabolic pathways could include:

Hydroxylation: Addition of a hydroxyl group to the piperidine (B6355638) ring or the phenyl ring.

O-Demethylation: Removal of the methyl group from the methoxy (B1213986) substituent on the phenyl ring.

Oxidation: Further oxidation of hydroxylated metabolites.

Dehydrogenation: Formation of an unsaturated piperidine ring.

Glucuronidation or Sulfation (Phase II Metabolism): Conjugation of metabolites with glucuronic acid or sulfate (B86663) to increase their water solubility and facilitate excretion.

Enzyme Reaction Phenotyping

Enzyme reaction phenotyping aims to identify the specific CYP450 enzymes responsible for the metabolism of a drug candidate. This is critical for predicting potential drug-drug interactions. The two primary methods for phenotyping are:

Recombinant Human CYP Enzymes: The compound is incubated individually with a panel of recombinant human CYP enzymes (e.g., CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4) to see which enzymes are capable of metabolizing it.

Chemical Inhibition Studies: The compound is incubated with human liver microsomes in the presence and absence of specific chemical inhibitors for each major CYP isoform. A significant reduction in the metabolism of the compound in the presence of a specific inhibitor points to the involvement of that enzyme.

Illustrative Data Table for CYP450 Reaction Phenotyping (Hypothetical)

CYP Isoform% Metabolism by Recombinant Enzyme% Inhibition by Specific Inhibitor
CYP1A2Data not availableData not available
CYP2B6Data not availableData not available
CYP2C8Data not availableData not available
CYP2C9Data not availableData not available
CYP2C19Data not availableData not available
CYP2D6Data not availableData not available
CYP3A4Data not availableData not available

In Vivo Metabolic Fate Investigations (excluding human data)

To understand how a compound is metabolized in a whole organism, in vivo studies in preclinical species are conducted. Typically, a radiolabeled version of the compound is administered to animals (e.g., rats), and samples of plasma, urine, and feces are collected over time. Analysis of these samples allows for the identification and quantification of the parent drug and its metabolites, providing a comprehensive picture of the drug's absorption, distribution, metabolism, and excretion (ADME) profile. These studies confirm whether the metabolic pathways observed in vitro are relevant in vivo and identify the major routes of elimination from the body.

Mechanistic Elucidation of Biological Activities for 2 5 Chloro 2 Methoxyphenyl Piperidine Derivatives

Molecular Mechanisms of Enzyme Inhibition

Derivatives based on the phenylpiperidine scaffold have been extensively investigated as inhibitors of enzymes crucial to neurotransmission and neurodegeneration, most notably acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes are responsible for the hydrolysis of the neurotransmitter acetylcholine, and their inhibition is a primary therapeutic strategy for Alzheimer's disease (AD). nih.govmdpi.com

The inhibitory mechanism of these compounds often involves interactions with key domains within the cholinesterase active site. The nitrogen-containing piperidine (B6355638) ring can interact with the catalytic anionic site (CAS), while other parts of the molecule can form bonds with the peripheral anionic site (PAS). nih.gov Dual inhibition of both CAS and PAS is considered a particularly effective strategy, as the PAS is also implicated in the aggregation of amyloid-β (Aβ) peptide, a pathological hallmark of AD. nih.gov

Kinetic studies of related compounds, such as the well-known AChE inhibitor Donepezil (1-benzyl-4-[(5,6-dimethoxy-1-indanon)-2-yl]methylpiperidine hydrochloride), reveal a mixed-type inhibition pattern. nih.gov This indicates that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, highlighting a complex interaction mechanism. nih.gov The potency of these derivatives is often quantified by their half-maximal inhibitory concentration (IC50). For example, Donepezil, which shares the benzyl-piperidine core, is a potent inhibitor with an IC50 value of 5.7 nM for AChE and demonstrates high selectivity over BuChE. nih.gov Research into novel N-benzylpiperidine carboxamide derivatives, where an ester linker was replaced by a more stable amide, has also yielded potent AChE inhibitors, with the most active analogue showing an IC50 value of 0.41 µM. researchgate.net

CompoundTarget EnzymeInhibitory Activity (IC50)Inhibition Type
Donepezil (E2020)Acetylcholinesterase (AChE)5.7 nMMixed-type
Phenoxyethyl piperidine derivative (5c)eel Acetylcholinesterase (eeAChE)0.50 µMNot Specified
Phenoxyethyl piperidine derivative (7a)eeAChE / eqBuChE20.4 µM / 8.1 µMDual Inhibitor
1-benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamide (28)Acetylcholinesterase (AChE)0.41 µMNot Specified

Ligand-Receptor Interaction Mechanisms

Beyond enzyme inhibition, (methoxyphenyl)piperidine and the structurally similar (methoxyphenyl)piperazine derivatives are known to interact with various G-protein coupled receptors (GPCRs), particularly serotonin (B10506) (5-HT) and adrenergic receptors. These interactions are critical for modulating neurotransmission and are relevant to treatments for depression, anxiety, and psychosis. mdpi.com

Compounds containing the 2-(methoxyphenyl)piperazine moiety have shown high affinity for 5-HT1A receptors. nih.gov Structure-affinity relationship studies reveal that factors like the length of the alkyl chain connecting the piperazine (B1678402) ring to another molecular fragment and the lipophilicity of terminal groups significantly influence binding affinity. nih.gov For instance, certain derivatives with a four-carbon chain and a terminal cycloalkyl amide fragment bind to 5-HT1A receptors with very high affinity, showing Ki values in the low nanomolar and even sub-nanomolar range (Ki = 0.12-0.63 nM). nih.gov These compounds often act as antagonists at these receptors. nih.govnih.gov

Compound Class/DerivativeTarget ReceptorBinding Affinity (Ki)Functional Activity
Cycloalkyl amide derivatives of (2-methoxyphenyl)piperazine5-HT1A0.12 - 0.63 nMAntagonist
m-Chlorophenylpiperazine (mCPP)Serotonin Transporter (SERT)230 nM (IC50)Inhibitor
WAY 1006355-HT1A0.95 nM (IC50 vs 5-HT)Antagonist
Hydantoin-arylpiperazine derivative (14)α1-Adrenergic11.9 nMNot Specified

Cellular Pathway Modulation

The enzymatic and receptor-level activities of 2-(5-chloro-2-methoxyphenyl)piperidine derivatives translate into measurable effects on cellular pathways, particularly those related to neuronal survival and inflammation. Neuroprotection is a key activity observed for many piperidine-based compounds. nih.govjohnshopkins.edu

In cellular models of ischemic injury, such as oxygen-glucose deprivation/reperfusion (OGD/R) in primary neuronal cells, certain piperidine hybrids have demonstrated significant neuroprotective effects. nih.gov These compounds were shown to maintain robust cell viability following the OGD/R insult. nih.gov For instance, one notable indanone-piperidine hybrid effectively ameliorated ischemia-reperfusion injury in vivo, significantly reducing infarct volume. nih.gov The proposed mechanism for some neuroprotective piperidine ligands involves the sigma-1 (σ1) receptor, where binding can lead to a reduction in ischemia-induced nitric oxide (NO) production, a key mediator of neuronal damage. johnshopkins.edu

Furthermore, the modulation of targets like cholinesterases and certain signaling pathways can impact neuroinflammation. Derivatives designed as multi-target ligands have been shown to suppress the transcription of pro-inflammatory mediators such as COX-2, iNOS, TNF-α, and IL-1β in microglial cells stimulated with lipopolysaccharide (LPS). acs.org This anti-neuroinflammatory activity is crucial, as inflammation is a key component in the pathology of neurodegenerative diseases. researchgate.net

Insights from Multi-Target Directed Ligand Design (MTDL)

The multifactorial nature of diseases like Alzheimer's has driven a shift from the "one-target, one-drug" paradigm to the development of Multi-Target Directed Ligands (MTDLs). benthamdirect.comresearchgate.netmdpi.com The 2-(phenyl)piperidine scaffold is a cornerstone in this design strategy due to its inherent ability to be functionalized to interact with multiple distinct biological targets. nih.govresearchgate.net

The MTDL approach for AD often involves creating a single hybrid molecule that combines a pharmacophore for cholinesterase inhibition with another that targets a different aspect of the disease pathology. nih.gov For example, a benzyl-piperidine moiety, known to interact with the catalytic site of AChE, can be linked to other chemical groups designed to inhibit Aβ aggregation, chelate metal ions, or possess antioxidant properties. researchgate.netajchem-a.com

Derivatives of this compound are well-suited for this strategy. The methoxyphenylpiperidine portion can be optimized for interaction with cholinesterases or serotonin receptors, while the chloro- substitution on the phenyl ring can be used to modulate physicochemical properties like lipophilicity, which influences blood-brain barrier permeability, or to establish specific interactions with a secondary target. mdpi.comresearchgate.net The ultimate goal of the MTDL strategy is to create a synergistic therapeutic effect, where modulating several disease-relevant pathways simultaneously leads to a greater clinical benefit than targeting any single pathway alone. mdpi.com This integrated approach represents a promising frontier for developing more effective treatments for complex neurodegenerative disorders. benthamdirect.comnih.gov

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